Vernodalin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
21871-10-3 |
|---|---|
Molecular Formula |
C19H20O7 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[(3aR,4S,5aR,9aR,9bR)-5a-ethenyl-3,9-dimethylidene-2,8-dioxo-3a,4,5,6,9a,9b-hexahydrofuro[2,3-f]isochromen-4-yl] 2-(hydroxymethyl)prop-2-enoate |
InChI |
InChI=1S/C19H20O7/c1-5-19-6-12(25-16(21)9(2)7-20)13-10(3)18(23)26-15(13)14(19)11(4)17(22)24-8-19/h5,12-15,20H,1-4,6-8H2/t12-,13+,14+,15-,19+/m0/s1 |
InChI Key |
ZSXNBLOPYIJLQV-WSVVRNJXSA-N |
SMILES |
C=CC12CC(C3C(C1C(=C)C(=O)OC2)OC(=O)C3=C)OC(=O)C(=C)CO |
Isomeric SMILES |
C=C[C@]12C[C@@H]([C@@H]3[C@@H]([C@H]1C(=C)C(=O)OC2)OC(=O)C3=C)OC(=O)C(=C)CO |
Canonical SMILES |
C=CC12CC(C3C(C1C(=C)C(=O)OC2)OC(=O)C3=C)OC(=O)C(=C)CO |
Synonyms |
vernodalin |
Origin of Product |
United States |
Isolation, Characterization, and Analytical Methodologies for Vernodalin
Plant Sources and Biosynthesis-Relevant Traditional Uses
Vernodalin has been identified and isolated from several plant species, primarily within the Asteraceae family. The plants from which it is most commonly sourced have a history of use in traditional medicine, often for ailments that are now being investigated in relation to the bioactivities of their constituent compounds.
Vernonia colorata : This West African shrub is a known source of this compound. researchgate.netresearchgate.net In traditional medicine, various parts of the plant are used to treat a range of conditions, including fever, gastrointestinal disorders, and pain. researchgate.netresearchgate.net Decoctions of the leaves, which have demonstrated antibacterial properties, are commonly used. researchgate.net
Vernonia amygdalina : Commonly known as "bitter leaf," this shrub grows throughout tropical Africa and is widely used for both culinary and medicinal purposes. nih.govnih.gov Traditionally, it has been used to manage conditions such as malaria, gastrointestinal issues, and diabetes. nih.govresearchgate.net Its leaves contain a variety of bioactive compounds, including this compound. nih.govresearchgate.net
Centratherum anthelminticum (often referred to as Vernonia anthelmintica): This species is also a recognized source of this compound. google.comnih.gov As its name suggests, it has traditional applications as an anthelmintic.
| Plant Source | Common Name | Traditional Uses |
| Vernonia colorata | - | Treatment of fever, cough, gastrointestinal pain, skin eruptions researchgate.net |
| Vernonia amygdalina | Bitter Leaf | Management of malaria, diabetes, gastrointestinal issues, and used as a general tonic nih.govnih.govresearchgate.net |
| Centratherum anthelminticum | - | Used as an anthelmintic google.com |
Extraction and Isolation Strategies for this compound from Biological Matrices
The initial step in obtaining this compound involves its extraction from the plant matrix. The choice of solvent and method is crucial for maximizing yield and preserving the compound's integrity.
A common approach begins with the air-drying and powdering of the plant material, typically the leaves or flowers. nih.govtandfonline.com The powdered material is then subjected to extraction with organic solvents. For instance, dried leaves of Vernonia amygdalina have been extracted with 85% ethanol (B145695). nih.govnih.gov This crude extract then undergoes further partitioning through liquid-liquid extraction using a sequence of solvents with increasing polarity, such as hexane, chloroform (B151607), and n-butanol, to separate compounds based on their solubility. nih.govnih.govtandfonline.com
Another strategy involves successive extraction of the plant material with different solvents. The flowers of V. amygdalina have been extracted sequentially with hexane, chloroform, and acetone. nih.gov Maceration, where the plant material is soaked in a solvent (like ethanol or ethyl acetate) for an extended period, is also a widely used technique. tandfonline.com
| Plant Material | Extraction Solvent(s) | Method |
| Vernonia amygdalina Leaves | 85% Ethanol | Maceration followed by liquid-liquid partitioning with hexane, chloroform, n-butanol nih.govnih.gov |
| Vernonia amygdalina Flowers | Hexane, Chloroform, Acetone | Successive Extraction |
| Vernonia colorata Leaves | Dichloromethane (CH₂Cl₂) | Bioassay-guided fractionation researchgate.net |
Advanced Purification Techniques for this compound Isolation
Following initial extraction and partitioning, the resulting fractions are complex mixtures that require further purification to isolate this compound.
Column chromatography is the primary method used for this purpose. The extract fraction containing this compound (often the n-butanol or chloroform fraction) is adsorbed onto a stationary phase, such as silica (B1680970) gel, and eluted with a mobile phase of increasing polarity. nih.govnih.gov For example, this compound has been successfully separated from the n-butanol fraction of V. amygdalina leaf extract using silica gel column chromatography. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC) offers a higher degree of resolution and is often employed as a final purification step. researchgate.net This technique allows for the separation of closely related compounds, yielding highly pure this compound.
For crystalline compounds isolated through these methods, recrystallization can be used as a final step to achieve very high purity. This process involves dissolving the compound in a suitable solvent and allowing it to slowly form crystals, leaving impurities behind in the solution. nih.gov
Spectroscopic and Spectrometric Characterization in this compound Research
Once isolated, the definitive identification and structural elucidation of this compound and its analogues are accomplished using a combination of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's structure, mass, and functional groups. tandfonline.comresearchgate.net
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HR-MS), often coupled with electrospray ionization (ESI), is used to determine the precise molecular weight and establish the molecular formula of the compound. nih.govtandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (such as COSY, HSQC, and HMBC) experiments are indispensable for elucidating the complex carbon-hydrogen framework of sesquiterpene lactones. nih.govtandfonline.com These techniques map out the connectivity of atoms within the molecule, allowing for a complete structural assignment. nih.govmdpi.com
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. In related compounds like vernodalinol, characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) groups have been observed. nih.govtandfonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about conjugated systems within the molecule. The presence of enones, a common feature in sesquiterpene lactones, can be detected by its characteristic absorption maximum (λmax). nih.gov
Spectroscopic Data for the Related Compound Vernodalinol nih.govtandfonline.com
| Technique | Observation | Interpretation |
|---|---|---|
| HR ESI-MS | m/z 379.1383 [M + H]⁺ | Molecular Formula: C₁₉H₂₂O₈ |
| IR (cm⁻¹) | 3443, 1707, 1626 | Presence of hydroxyl, carbonyl, and alkene groups |
| UV (λmax) | 235 nm | Presence of an enone chromophore |
| ¹³C NMR (δc) | 166.5, 163.7, 163.3 | Three carbonyl carbons |
| ¹H & 2D NMR | - | Used to determine the full stereostructure and atomic connectivity |
Chromatographic and Other Separation Methodologies for this compound
Chromatographic techniques are fundamental not only for the purification of this compound but also for its analytical quantification and the monitoring of the isolation process.
Thin-Layer Chromatography (TLC) : TLC is a rapid and cost-effective method used to analyze the composition of fractions during column chromatography. nih.gov By comparing the retention factor (Rf) of spots on the TLC plate with that of a known standard, chemists can track the presence of the target compound. For the related compound vernodalinol, an Rf value of 0.61 was reported using a mobile phase of 80% chloroform and 20% methanol (B129727). nih.gov
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful analytical tool for the separation, identification, and quantification of this compound in extracts. nih.govjddtonline.info A common setup involves a reversed-phase C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or UV detector. ciencia-e-vinho.com
Biosynthetic Pathways and Precursors of Vernodalin
Proposed Biosynthetic Routes to Vernodalin in Producer Organisms
The proposed biosynthetic routes to sesquiterpene lactones, including this compound, begin with the formation of isopentenyl pyrophosphate (IPP) and its allylic isomer, dimethylallyl pyrophosphate (DMAPP) thegoodscentscompany.comnih.govuni.lu. These C5 units are synthesized in plants via two primary pathways: the mevalonic acid (MVA) pathway, localized in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, occurring in plastids thegoodscentscompany.comnih.govuni.lu.
Three molecules of IPP and DMAPP condense to form farnesyl pyrophosphate (FPP), a 15-carbon precursor, in a reaction catalyzed by farnesyl diphosphate (B83284) synthase (FDS) thegoodscentscompany.comuni.lu. FPP is the universal precursor for all sesquiterpenes wikipedia.orgfoodb.ca. The committed step in sesquiterpene lactone biosynthesis involves the cyclization of FPP, typically to a germacrene framework, by sesquiterpene synthases (STPSs) thegoodscentscompany.comuni.lufoodb.cacdutcm.edu.cn. Germacrene A is a common intermediate for many sesquiterpene lactone subclasses, particularly germacranolides thegoodscentscompany.comfoodb.cacdutcm.edu.cn.
Following the formation of germacrene A, a series of oxidative modifications occur. Germacrene A is oxidized to germacrenoic acid by enzymes like germacrene A oxidase (GAO), which is a cytochrome P450 enzyme thegoodscentscompany.comcdutcm.edu.cn. Subsequent lactonization of germacrenoic acid, often mediated by different families of cytochrome P450 enzymes, leads to the formation of various sesquiterpene lactones, including germacranolides such as costunolide (B1669451) thegoodscentscompany.comfoodb.ca. This compound is classified as a germacranolide-type sesquiterpene lactone, indicating its derivation from these germacrane (B1241064) precursors thegoodscentscompany.comdaneshyari.com.
While the general pathway for sesquiterpene lactone biosynthesis is well-established, specific, detailed step-by-step biosynthetic routes uniquely leading to the complex structure of this compound from its germacranolide precursors are not explicitly elucidated in the current literature thegoodscentscompany.comfoodb.ca. However, it is understood to arise from these foundational terpenoid pathways.
Identification of Biosynthetic Precursors and Intermediates Relevant to this compound
The primary biosynthetic precursors and intermediates relevant to this compound, as part of the sesquiterpene lactone family, include:
Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) : These C5 isoprenoid units are the foundational building blocks, synthesized via the MVA and MEP pathways nih.govuni.luwikipedia.org.
Farnesyl pyrophosphate (FPP) : A 15-carbon precursor formed by the condensation of IPP and DMAPP, serving as the direct precursor for all sesquiterpenoids thegoodscentscompany.comuni.luwikipedia.orgfoodb.ca.
Germacrene A : A common cyclic intermediate formed from FPP through the action of sesquiterpene synthases thegoodscentscompany.comfoodb.cacdutcm.edu.cn.
Germacrenoic acid : An oxidized derivative of germacrene A, which undergoes further modifications and lactonization to form sesquiterpene lactones thegoodscentscompany.comfoodb.cacdutcm.edu.cn.
Germacranolides (e.g., Costunolide) : These compounds represent a major class of sesquiterpene lactones derived from germacrane precursors, and are considered common intermediates for other germacranolide-derived lactones thegoodscentscompany.comfoodb.ca. This compound itself is a germacranolide daneshyari.com.
Other sesquiterpene lactones like vernolide (B1233872), vernomygdin, vernodalol, and hydroxyvernolide (B1232339) are also found in Vernonia amygdalina, suggesting a shared or closely related biosynthetic machinery hilarispublisher.comresearchgate.netnih.govresearchgate.netfrontiersin.orgnih.govnih.govnih.govresearchgate.net. Interestingly, this compound has also been suggested as a biosynthetic precursor for other compounds, such as vernodalidimers A and B, through a Diels-Alder cycloaddition hmdb.ca.
Genetic and Transcriptomic Studies Related to this compound Production
Genetic and transcriptomic studies are crucial for identifying the enzymes and genes involved in complex biosynthetic pathways. For sesquiterpene lactone biosynthesis, key enzymes include sesquiterpene synthases (STPSs) responsible for cyclizing FPP, and various cytochrome P450 enzymes (CYPs) that catalyze subsequent oxidative modifications and hydroxylations thegoodscentscompany.comuni.lucdutcm.edu.cn. These enzymes contribute significantly to the structural diversity of STLs uni.lu.
While Vernonia amygdalina is a rich source of diverse secondary metabolites, including this compound, comprehensive genetic and transcriptomic studies specifically focused on elucidating the complete biosynthetic pathway of this compound are limited in the publicly available literature researchgate.net. Transcriptomic analyses of Vernonia amygdalina have been conducted, primarily to investigate other metabolic pathways, such as flavonoid biosynthesis, and have identified numerous genes and enzymes involved in those processes grafiati.commcw.eduresearchgate.netnih.gov. These studies have provided valuable molecular resources for V. amygdalina, compensating for a general lack of genomic information for the species mcw.edunih.gov. However, direct identification of genes or specific gene expression patterns directly controlling the unique steps in this compound biosynthesis beyond the general sesquiterpene lactone framework has not been extensively reported. Further research in this area, potentially utilizing integrated metabolomics and transcriptomics approaches, could provide deeper insights into the specific genetic machinery underlying this compound production researchgate.net.
Compound Names and PubChem CIDs
Pharmacological Activities of Vernodalin in Preclinical Models
Antiparasitic and Antimalarial Research of Vernodalin
In Vivo Antiparasitic Studies (e.g., Antischistosomal, Antileishmanial)
While various sesquiterpene lactones isolated from Vernonia species have demonstrated in vitro antischistosomal, plasmodicidal, and leishmanicidal activities, direct in vivo studies specifically investigating this compound's efficacy against schistosomiasis or leishmaniasis are not extensively reported in the available literature researchgate.net. However, this compound has shown promising in vitro antiplasmodial activity. For instance, this compound exhibited an in vitro median inhibitory concentration (IC50) of 0.52 µg/ml against Plasmodium falciparum Dd2 and 3D7 strains researchgate.net. Despite this notable in vitro activity, its selectivity against the parasite was observed to be quite low researchgate.net.
Antimicrobial Research of this compound
This compound has been investigated for its antimicrobial properties, particularly its antibacterial and antifungal activities.
Antibacterial Activity Investigations
Studies have identified this compound as an antibacterial compound isolated from the leaves of Vernonia colorata, a plant known for its high antibacterial activity researchgate.netresearchgate.net. Ethyl acetate (B1210297) extracts of V. colorata leaves, containing this compound, have been shown to inhibit the growth of several bacterial strains, including Micrococcus luteus, Klebsiella pneumoniae, and Staphylococcus aureus researchgate.net.
Research indicates that this compound, along with other sesquiterpene lactones like vernolide (B1233872), possesses antibacterial activity against Gram-positive bacteria. The minimal inhibitory concentration (MIC) of this compound against Staphylococcus aureus was determined to be 100 µg/ml researchgate.net. Furthermore, this compound and vernolide exhibited MICs ranging from 0.1 to 0.5 mg/ml against various Gram-positive bacteria researchgate.net.
Extracts from Vernonia amygdalina, which contain this compound, have also demonstrated varying degrees of inhibition against standard microorganisms. Chloroform (B151607) extracts of V. amygdalina leaves showed greater antimicrobial activity compared to methanol (B129727) extracts imist.ma. Specifically, Bacillus subtilis and Staphylococcus aureus were highly susceptible to these chloroform extracts imist.maajol.info.
Table 1: Summary of this compound's Antibacterial Activity
| Bacterial Strain | Source of this compound | MIC (µg/ml) / Inhibition | Reference |
| Staphylococcus aureus | V. colorata | 100 µg/ml | researchgate.net |
| Gram-positive bacteria | V. colorata | 100-500 µg/ml (0.1-0.5 mg/ml) | researchgate.net |
| Micrococcus luteus | V. colorata extract | Inhibition | researchgate.net |
| Klebsiella pneumoniae | V. colorata extract | Inhibition | researchgate.net |
| Bacillus subtilis | V. amygdalina extract | Highly susceptible | imist.ma |
| Staphylococcus aureus | V. amygdalina extract | Highly susceptible | imist.maajol.info |
| Pseudomonas aeruginosa | V. amygdalina extract | Varying inhibition | imist.maajol.info |
Antifungal Activity Investigations
While specific direct studies focusing solely on this compound's antifungal activity are less detailed in the provided snippets, related research offers insights. This compound has been identified as an active compound in Centratherum anthelminticum seed oils, which exhibited potent antifungal activity against oral pathogenic fungi, including various Candida strains nih.gov. Although the primary focus of that study was on the seed oils, the mention of this compound as an active component suggests its contribution to the observed antifungal effects nih.gov. Additionally, vernolide, a sesquiterpene lactone structurally related to this compound and also found in Vernonia species, has been reported to possess antifungal activity researchgate.netimist.ma. Extracts of Vernonia amygdalina, which contain this compound, have also demonstrated antifungal effects against fungi such as Aspergillus niger and Candida albicans imist.maajol.info. Dichloromethane extracts of V. amygdalina leaves showed potent fungistatic effects against Botrytis cinerea, a plant pathogen, with higher concentrations (400 and 500 mg/mL) exhibiting the highest inhibition mdpi.com.
Anti-inflammatory and Immunomodulatory Research of this compound
This compound's potential as an anti-inflammatory and immunomodulatory agent has been explored in various preclinical models.
Modulation of Inflammatory Pathways in Preclinical Models (e.g., myocardial infarction, sepsis)
Myocardial Infarction (MI): this compound (VN) has demonstrated cardioprotective efficacy and anti-inflammatory actions in isoproterenol (B85558) (ISO)-mediated myocardial infarction in rats eurekaselect.comnih.gov. Treatment with this compound significantly mitigated several indicators of cardiac damage and inflammation. These included a reduction in the heart weight/body weight index, cardiotoxicity enzymes, and inflammatory cytokines nih.gov. Furthermore, this compound treatment led to improvements in hemodynamic parameters and positively influenced key signaling pathways, specifically enhancing VEGF-B, AMPK, and eNOS pathways nih.gov. The protective effect of this compound against myocardial injury was attributed to its ability to reduce NF-κB-mediated inflammatory pathways in the rat model eurekaselect.comnih.gov. These findings collectively suggest that this compound preserves myocardial health through its anti-inflammatory properties and modulation of crucial signaling cascades eurekaselect.comnih.gov.
Table 2: Effects of this compound in Isoproterenol-Mediated Myocardial Infarction in Rats
| Parameter | Effect of this compound Treatment | Reference |
| Heart weight/body weight index | Significantly mitigated | nih.gov |
| Cardiotoxicity enzymes | Significantly mitigated | nih.gov |
| Biomarkers of cardiac damage | Significantly mitigated | nih.gov |
| Inflammatory cytokines | Significantly mitigated | nih.gov |
| Histopathological changes | Significantly mitigated | nih.gov |
| Hemodynamic parameters | Enhanced | nih.gov |
| VEGF-B, AMPK, and eNOS signaling pathways | Enhanced | nih.gov |
| NF-κB-mediated inflammatory pathways | Reduced | eurekaselect.comnih.gov |
Sepsis: While this compound exhibits anti-inflammatory effects in myocardial infarction models, specific in vivo preclinical studies directly investigating this compound's role in modulating inflammatory pathways in sepsis were not identified in the provided search results. Research on sepsis often focuses on broader inflammatory responses and alternative therapeutic strategies, such as S100A8/A9 blockade, for sepsis-induced myocardial dysfunction nih.gov.
Immunomodulatory Effects in Experimental Systems
This compound, along with extracts from Vernonia amygdalina, has been investigated for its immunomodulatory and anti-allergic effects, particularly in experimental models of atopic dermatitis (AD). In studies using NC/Nga mice, which serve as an AD model, pretreatment with V. amygdalina extracts (VAM1 and VAM2, likely containing this compound) significantly reduced scratching behavior episodes following a challenge with 2,4,6-trinitrochlorobenzene (TNCB) researchgate.net. These extracts also exerted a significant inhibitory effect on the development of AD skin symptoms, including erythema/hemorrhage, scaling/dryness, and erosion/excoriation researchgate.net.
The immunomodulatory effects observed included a reduction in the production of key inflammatory and allergic mediators. Specifically, this compound-containing extracts decreased the levels of IgE, TNF-alpha, IL-5, and IFN-gamma researchgate.net. Additionally, the increase in ear thickness, a common indicator of inflammation in AD models, was also reduced researchgate.net. These findings suggest that this compound and its associated plant extracts can modulate immune responses, leading to a reduction in allergic and inflammatory manifestations in experimental systems researchgate.net.
Antioxidant Activity Research of this compound
Research indicates that this compound exhibits antioxidant properties. In studies involving diethylnitrosamine (DEN)-induced rats, this compound administration demonstrated a capacity to normalize antioxidant status. Specifically, oral supplementation of this compound alongside DEN significantly reduced the elevated levels of thiobarbituric acid reactive substances (TBARS), lipid hydroperoxides (LOOH), and conjugated dienes (CD) that were observed in DEN-induced rats, compared to rats treated with DEN alone. phcog.com Furthermore, rats treated with this compound alone showed antioxidant status comparable to that of control groups. phcog.com These findings suggest that this compound contributes to mitigating oxidative stress in experimental models.
Table 1: Summary of this compound's Antioxidant Effects in DEN-Induced Rats
| Parameter | DEN-Induced Group (vs. Control) | This compound + DEN Group (vs. DEN Alone) | This compound Alone Group (vs. Control) | Source |
| TBARS Levels | Elevated remarkably (P < 0.05) | Fell considerably (P < 0.05) | Similar results | phcog.com |
| LOOH Levels | Elevated remarkably (P < 0.05) | Fell considerably (P < 0.05) | Similar results | phcog.com |
| CD Levels | Elevated remarkably (P < 0.05) | Fell considerably (P < 0.05) | Similar results | phcog.com |
| Overall Antioxidant Status | Impaired | Improved | Normal | phcog.com |
Note: Data reflects trends and statistical significance as reported in the cited research, not specific numerical values.
Hepatoprotective Research of this compound in Animal Models
This compound has demonstrated potent hepatoprotective activities in animal models, particularly in the context of chemically induced liver damage. Studies have shown its efficacy as a chemopreventive substance against DEN-induced hepatocellular carcinoma (HCC) in rats. phcog.com
In these animal models, this compound successfully protected against HCC by influencing cellular mechanisms such as cell proliferation and apoptosis, specifically through the regulation of the PI3K/Akt apoptotic signaling pathway. phcog.com Histopathological examinations of the liver revealed that DEN administration led to degeneration and loss of liver architecture, characterized by abnormal arrangements, uneven nuclei, and fat infiltration in the cytosolic region. phcog.com However, the administration of this compound mitigated these detrimental changes, preserving liver histology. phcog.com
Furthermore, the administration of this compound in conjunction with DEN resulted in an augmentation of body weight and a decrease in liver weight, counteracting the reductions observed in body and liver weight in the DEN-alone treated groups. phcog.com These findings collectively underscore this compound's protective effects on liver health in preclinical settings. phcog.com
Table 2: Hepatoprotective Effects of this compound in DEN-Induced Rats
| Parameter | DEN-Induced Group (vs. Normal Control) | This compound + DEN Group (vs. DEN Alone) | Source |
| Liver Histology | Degeneration, loss of architecture, abnormal arrangements, uneven nuclei, fat infiltration | Protection against degeneration and architectural loss | phcog.com |
| Body Weight | Lessened pointedly (P < 0.05) | Augmented (P < 0.05) | phcog.com |
| Liver Weight | Lessened pointedly (P < 0.05) | Decreased (P < 0.05) | phcog.com |
| HCC Development | Induced | Suppressed | phcog.com |
| Signaling Pathway | PI3K/Akt dysregulation | PI3K/Akt regulation | phcog.com |
Note: Data reflects observed trends and statistical significance as reported in the cited research.
Mechanisms of Action of Vernodalin at Cellular and Molecular Levels
Induction of Apoptosis and Cell Cycle Modulation by Vernodalin
This compound has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, including human breast cancer cells (MCF-7 and MDA-MB-231), gastric cancer cells (SGC-7901 and AGS), and papillary thyroid cancer cells (TPC-1) plos.orgnih.goveurekaselect.comrjraap.combenthamdirect.com.
Apoptosis induced by this compound is significantly mediated by the activation of the caspase cascade, a series of proteolytic enzymes crucial for programmed cell death plos.orgnih.govresearchgate.netscienceopen.comgoums.ac.irplos.org. Studies in human breast cancer cells (MCF-7 and MDA-MB-231) demonstrated that this compound dose-dependently causes the cleavage and activation of initiator caspases, specifically caspase-9, followed by the activation of effector caspases, caspase-3 and -7 plos.orgplos.org. This activation leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, and subsequent DNA damage, ultimately culminating in cell death plos.orgnih.gov. The activation of caspase-9 suggests an involvement of the intrinsic apoptotic pathway plos.orgresearchgate.net.
This compound modulates the expression of both pro-apoptotic and anti-apoptotic proteins, shifting the balance towards cell death plos.orgnih.govtandfonline.comresearchgate.netnih.govvietnamjournal.runih.gov. Research indicates that this compound treatment leads to the downregulation of anti-apoptotic molecules such as Bcl-2 and Bcl-xL plos.orgnih.gov. Conversely, it promotes the activation of pro-apoptotic proteins like Bax researchgate.net. The Bcl-2 family of proteins plays a critical role in regulating mitochondrial membrane permeability, with anti-apoptotic members like Bcl-2 inhibiting apoptosis by forming heterodimers with pro-apoptotic proteins such as Bax, while pro-apoptotic proteins like Bim can directly activate Bax frontiersin.orgoncotarget.comresearchgate.net. This compound's ability to reduce Bcl-2 and Bcl-xL expression contributes to the apoptotic cascade plos.orgnih.gov. Furthermore, this compound has been reported to degrade survivin, an anti-apoptotic protein, in breast cancer cell lines tandfonline.comvietnamjournal.runih.gov. The induction of FOXO3a, a transcription factor that upregulates pro-apoptotic genes like Bim and p27Kip1, also plays a significant role in this compound-induced apoptosis nih.govoncotarget.comresearchgate.net.
Table 1: Impact of this compound on Apoptotic and Anti-apoptotic Proteins
| Protein Type | Protein Name | Effect of this compound | Cancer Cell Line | Reference |
| Anti-apoptotic | Bcl-2 | Downregulation | MCF-7, MDA-MB-231 | plos.orgnih.gov |
| Anti-apoptotic | Bcl-xL | Downregulation | MCF-7, MDA-MB-231 | plos.orgnih.gov |
| Pro-apoptotic | Bax | Activation | MCF-7, MDA-MB-231 | researchgate.net |
| Pro-apoptotic | Bim | Upregulation (indirect via FOXO3a) | Breast Cancer Cells | nih.govoncotarget.com |
| Anti-apoptotic | Survivin | Degradation | Breast Cancer Cells | tandfonline.comvietnamjournal.ru |
A crucial event in this compound-induced apoptosis is the reduction of mitochondrial membrane potential (MMP, Δψm) plos.orgnih.goveurekaselect.comrjraap.combenthamdirect.com. Increased production of reactive oxygen species (ROS) by this compound leads to the downregulation of anti-apoptotic molecules, which in turn causes a reduction in MMP plos.orgnih.gov. This reduction in MMP facilitates the release of cytochrome c from the mitochondria into the cytosol plos.orgnih.govresearchgate.netresearchgate.netresearchgate.net. The cytosolic cytochrome c then triggers the activation of the caspase cascade, leading to PARP cleavage and DNA damage, ultimately resulting in cell death plos.orgnih.govresearchgate.net. The mitochondrial membrane potential is essential for energy storage during oxidative phosphorylation, and its sustained disruption can lead to cell death nih.gov.
This compound inhibits cell growth by inducing cell cycle arrest, primarily at the G0/G1 phase, in human breast cancer cells (MCF-7 and MDA-MB-231) plos.orgnih.govplos.orgnih.govresearchgate.netjapsonline.com. This arrest prevents uncontrolled cell division and allows for potential DNA repair or initiation of apoptosis nih.govkhanacademy.org. The mechanisms involve the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs), and CDK inhibitors nih.govnih.govkhanacademy.orgsemanticscholar.orgmdpi.com.
Specifically, this compound treatment has been observed to cause a decrease in the expression of cyclin D1 and cyclin E, which are crucial for the G1/S phase transition tandfonline.comnih.govnih.gov. Concomitantly, this compound upregulates the levels of cell cycle inhibitory proteins such as p21 and p27 (p27Kip1 and p21Cip1/Waf1) nih.gov. These proteins belong to the Cip/Kip family and negatively regulate cell cycle progression by inhibiting CDK-cyclin complexes nih.govnih.gov. The inhibition of these complexes imposes an artificial checkpoint, leading to G1-phase arrest nih.gov. This modulation of cyclin and CDK inhibitor expression is often dependent on the activation of FOXO3a nih.govresearchgate.net.
Table 2: Impact of this compound on Cell Cycle Regulatory Proteins
| Protein Type | Protein Name | Effect of this compound | Cancer Cell Line | Reference |
| Cyclin | Cyclin D1 | Decrease | MCF-7, MDA-MB-231 | tandfonline.comnih.gov |
| Cyclin | Cyclin E | Decrease | MCF-7, MDA-MB-231 | tandfonline.comnih.gov |
| CDK Inhibitor | p21 (p21Cip1/Waf1) | Upregulation | MCF-7, MDA-MB-231 | nih.gov |
| CDK Inhibitor | p27 (p27Kip1) | Upregulation | MCF-7, MDA-MB-231 | nih.gov |
Signal Transduction Pathway Modulation by this compound
This compound's anticancer efficacy is also attributed to its ability to modulate various signal transduction pathways that are often dysregulated in cancer tandfonline.comphcog.comeurekaselect.com.
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade involved in regulating cell proliferation, survival, growth, and metabolism, and its overactivation is a hallmark of many cancers mdpi.com. This compound has been shown to suppress the activation of the PI3K/AKT/mTOR signaling pathway tandfonline.comphcog.comeurekaselect.comresearchgate.netx-mol.netdntb.gov.ua.
In studies involving human breast cancer cells and diethylnitrosamine (DEN)-induced hepatocellular carcinoma (HCC) in rats, this compound treatment led to the downregulation of PI3K and AKT expression tandfonline.comphcog.comresearchgate.net. This suppression of the PI3K/AKT pathway contributes to the inhibition of cell proliferation and the induction of apoptosis phcog.comnih.govresearchgate.net. Furthermore, in gastric cancer cells, this compound was found to attenuate the expression of phosphorylated PI3K (p-PI3K), phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR) eurekaselect.com. This attenuation of the PI3K/AKT/mTOR pathway by this compound reduces tumor proliferation, invasion, and metastasis, while simultaneously promoting apoptosis eurekaselect.com. The regulation of this pathway is crucial for this compound's anti-cancer effects, as it impacts downstream effectors involved in cell survival and growth mdpi.com.
Table 3: Impact of this compound on PI3K/AKT/mTOR Pathway Components
| Pathway Component | Effect of this compound | Cancer Type/Cell Line | Reference |
| PI3K | Downregulation | Breast Cancer, HCC (in vivo), Gastric Cancer | tandfonline.comphcog.comeurekaselect.comresearchgate.net |
| AKT | Downregulation | Breast Cancer, HCC (in vivo), Gastric Cancer | tandfonline.comphcog.comeurekaselect.comresearchgate.net |
| mTOR | Attenuation of phosphorylation | Gastric Cancer | eurekaselect.com |
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., JNK, ERK, p38)
This compound has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, a crucial signaling cascade involved in regulating diverse cellular processes including proliferation, differentiation, and apoptosis. Studies indicate that this compound treatment can lead to increased activation of specific components within the MAPK pathway, namely c-Jun N-terminal kinase (JNK) and p38 MAPK researchgate.netnih.govresearchgate.net. For instance, in human colon cancer cells (HT-29 and HCT116), this compound induced apoptosis through the activation of the JNK pathway, with immunoblot analysis confirming increased activation of JNK, ERK, and p38 MAPK pathways following treatment researchgate.netnih.govresearchgate.net. Inhibition tests further supported that both JNK and p38 pathways are significantly activated by this compound to induce apoptosis in these cells researchgate.netnih.gov.
Conversely, in gastric cancer cells (SGC-7901 and AGS cells), this compound has been observed to attenuate the expression of phosphorylated JNK (p-JNK), phosphorylated p38 MAPK (p-p38MAPK), and phosphorylated ERK (p-ERK) eurekaselect.comnih.gov. This attenuation contributes to this compound's ability to suppress tumor proliferation and increase apoptosis in gastric cancer cells, suggesting a context-dependent modulation of MAPK pathways eurekaselect.comnih.gov. Similarly, in human papillary thyroid cancer (PTC) cells (TPC-1), this compound inhibited cell growth and stimulated apoptosis by causing reactive oxygen species (ROS)-induced cell death via the suppression of the MAPK signaling pathway, including p38 MAPK, ERK, and JNK nih.gov.
| Pathway Component | Cell Line(s) | Effect of this compound | Observed Outcome | Source |
| JNK, ERK, p38 MAPK | Human colon cancer cells (HT-29, HCT116) | Increased activation | Apoptosis induction | researchgate.netnih.govresearchgate.net |
| p-JNK, p-p38MAPK, p-ERK | Gastric cancer cells (SGC-7901, AGS) | Attenuation of expression | Reduced proliferation, increased apoptosis | eurekaselect.comnih.gov |
| p38 MAPK, ERK, JNK | Human Papillary Thyroid Cancer cells (TPC-1) | Suppression | ROS-mediated apoptosis, growth inhibition | nih.gov |
NF-κB Signaling Pathway Interactions
This compound interacts with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses, as well as cell survival and proliferation. Research indicates that this compound can significantly suppress the NF-κB p65 signaling pathway and prevent the degradation of IκBα researchgate.net. This action is particularly relevant in inflammatory conditions, such as lipopolysaccharide (LPS)-induced sepsis in rats, where this compound demonstrated promising anti-septic and anti-inflammatory effects by regulating NF-κB-mediated inflammatory pathways researchgate.neteurekaselect.comnih.gov. By inhibiting NF-κB activation, this compound contributes to the reduction of pro-inflammatory cytokines and oxidative stress, thereby mitigating multi-organ damage in sepsis models researchgate.net. Furthermore, vernolide-A, a related sesquiterpene lactone, has also been reported to inhibit NF-κB tandfonline.com.
| Pathway Component | Model/Condition | Effect of this compound | Observed Outcome | Source |
| NF-κB p65, IκBα | LPS-induced sepsis rats | Suppression of NF-κB p65 signaling, prevention of IκBα degradation | Reduced inflammation, oxidative stress, multi-organ damage | researchgate.neteurekaselect.comnih.gov |
FOXO3a Signaling Pathway Involvement
The Forkhead Box Transcription Factor (FOXO3a) plays a crucial role in mediating the cytotoxic effects of this compound, particularly in breast cancer cells. This compound has been shown to induce apoptosis in human breast cancer cells (MCF-7 and MDA-MB-231) through the activation of FOXO transcription factors and their downstream targets frontiersin.orgnih.govnih.gov. This activation is notably dependent on the inhibition of the PI3K/Akt signaling pathway nih.govresearchgate.netmdpi.com.
Specifically, this compound treatment leads to a marked reduction in the phosphorylation of Akt and PI3K, which in turn promotes the accumulation and nuclear translocation of FOXO3a nih.govresearchgate.net. Once in the nucleus, FOXO3a regulates the expression of genes involved in cell cycle arrest and apoptosis frontiersin.orgnih.govresearchgate.net. Research findings indicate that this compound dose-dependently increases the expression of FOXO3a and decreases its phosphorylated form (Ser253) frontiersin.orgmdpi.com. This leads to the upregulation of pro-apoptotic and cell cycle inhibitory proteins such as Bim, p27Kip1, and p21Waf1/cip1, while concurrently decreasing levels of cell cycle promoters like cyclin D1 and cyclin E frontiersin.orgnih.govnih.govresearchgate.netmdpi.com. Silencing FOXO3a with siRNA has been shown to abolish the proliferation arrest and apoptosis induced by this compound, highlighting FOXO3a as a key mediator of this compound's cytotoxicity frontiersin.org.
| Pathway Component | Cell Line(s)/Model | Effect of this compound | Observed Outcome | Source |
| FOXO3a | Human breast cancer cells (MCF-7, MDA-MB-231), rat LA7 induced mammary gland tumor model | Activation, nuclear accumulation, decreased phosphorylation (Ser253) | Apoptosis, cell cycle arrest (G0/G1), inhibition of tumor growth | frontiersin.orgnih.govnih.govresearchgate.netmdpi.com |
| PI3K/Akt | Human breast cancer cells (MCF-7, MDA-MB-231) | Inhibition of phosphorylation | Leads to FOXO3a activation | nih.govresearchgate.net |
| Bim, p27Kip1, p21Waf1/cip1 | Human breast cancer cells (MCF-7, MDA-MB-231) | Upregulation | Promotes apoptosis and cell cycle arrest | frontiersin.orgnih.govnih.govmdpi.com |
| Cyclin D1, Cyclin E | Human breast cancer cells (MCF-7, MDA-MB-231) | Downregulation | Contributes to cell cycle arrest | frontiersin.orgnih.govnih.govmdpi.com |
FAK Pathway Attenuation
This compound has been demonstrated to attenuate the Focal Adhesion Kinase (FAK) pathway, which is crucial for cell adhesion, migration, and invasion. In gastric cancer cells, this compound treatment significantly reduced the expression of FAK eurekaselect.comnih.govresearchgate.netdntb.gov.ua. This attenuation of FAK is inferred to be part of a broader mechanism involving the PI3K/AKT/mTOR and MAPK signaling pathways eurekaselect.comnih.govresearchgate.net. The inhibition of FAK activity by this compound contributes to its ability to prevent gastric cancer cell growth, invasion, and metastasis, as well as induce apoptosis eurekaselect.comnih.gov.
| Pathway Component | Cell Line(s) | Effect of this compound | Observed Outcome | Source |
| FAK | Gastric cancer cells (SGC-7901, AGS) | Attenuation of expression | Reduced cell proliferation, adhesion, invasion, metastasis, increased apoptosis | eurekaselect.comnih.govresearchgate.netdntb.gov.ua |
Enzymatic Target Interactions of this compound
Beyond its effects on signaling pathways, this compound also directly interacts with and modulates the activity of various enzymes.
Matrix Metalloproteinase (MMP) Inhibition
This compound exhibits inhibitory effects on Matrix Metalloproteinases (MMPs), which are enzymes critically involved in extracellular matrix degradation and play a significant role in cancer invasion and metastasis. Studies have shown that this compound potentially reduces the protein expressions and activities of MMP-2 and MMP-9 eurekaselect.comnih.govresearchgate.net. Concurrently, it intensifies the expressions of Tissue Inhibitors of Metalloproteinases (TIMP-1 and TIMP-2), which naturally counteract MMP activity eurekaselect.comnih.gov. This modulation of MMPs and TIMPs by this compound contributes to its observed anti-metastatic actions, particularly in gastric cancer cells eurekaselect.comnih.gov. This compound also reduced the expression of urokinase-type plasminogen activator (uPA), another enzyme involved in matrix degradation eurekaselect.comnih.gov.
| Enzyme Target | Cell Line(s) | Effect of this compound | Observed Outcome | Source |
| MMP-2, MMP-9 | Gastric cancer cells (SGC-7901, AGS) | Reduced protein expression and activity | Inhibition of cell proliferation, adhesion, and metastasis | eurekaselect.comnih.govresearchgate.net |
| uPA | Gastric cancer cells (SGC-7901, AGS) | Reduced protein expression | Inhibition of cell proliferation, adhesion, and metastasis | eurekaselect.comnih.gov |
| TIMP-1, TIMP-2 | Gastric cancer cells (SGC-7901, AGS) | Intensified expression | Counteracts MMP activity, contributes to anti-metastatic effects | eurekaselect.comnih.gov |
Other Enzyme Modulation Studies
Beyond MMPs, this compound has been documented to modulate other enzymatic targets. Molecular docking studies have identified Heat Shock Protein 90 alpha (HSP90α) as a preferable target protein for this compound, exhibiting a strong binding affinity tandfonline.com. HSP90α is a molecular chaperone involved in the folding and stability of many client proteins, including those critical for cancer cell survival and proliferation.
| Enzyme Target | Context/Mechanism | Effect of this compound | Observed Outcome | Source |
| HSP90α | Molecular docking studies | Strong binding affinity | Predicted as a preferable target protein | tandfonline.com |
| PI3K (Kinase) | Signaling pathway modulation | Inhibition of activation/phosphorylation | Leads to FOXO3a activation, contributes to cytotoxicity | tandfonline.comnih.govresearchgate.net |
| AKT (Kinase) | Signaling pathway modulation | Inhibition of activation/phosphorylation | Leads to FOXO3a activation, contributes to cytotoxicity | tandfonline.comnih.govresearchgate.net |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 179375 |
| Vernolide-A | 70690655 |
| Vernolide-B | 70692803 |
Protein Targets (No CID)
| Protein Name |
| Forkhead Box O3a (FOXO3a) |
| c-Jun N-terminal kinase (JNK) |
| Extracellular signal-regulated kinase (ERK) |
| p38 Mitogen-Activated Protein Kinase (p38 MAPK) |
| Nuclear Factor-kappa B (NF-κB) |
| Focal Adhesion Kinase (FAK) |
| Matrix Metalloproteinase-2 (MMP-2) |
| Matrix Metalloproteinase-9 (MMP-9) |
| Urokinase-type plasminogen activator (uPA) |
| Tissue Inhibitor of Metalloproteinases 1 (TIMP-1) |
| Tissue Inhibitor of Metalloproteinases 2 (TIMP-2) |
| Phosphoinositide 3-kinase (PI3K) |
| Protein Kinase B (AKT) |
| Mammalian Target of Rapamycin (mTOR) |
| Heat Shock Protein 90 alpha (HSP90α) |
Structure Activity Relationship Sar Studies of Vernodalin and Analog Development
Identification of Key Structural Features for Vernodalin's Biological Activity
The biological activity of this compound is intrinsically linked to its chemical structure, particularly the presence of specific functional groups. As a sesquiterpene lactone, this compound contains a characteristic γ-lactone ring, a structural motif frequently associated with a broad spectrum of biological properties, including antimicrobial, antimalarial, anti-inflammatory, and anticancer effects researchgate.net.
Rational Design and Synthesis of this compound Analogs and Derivatives
The rational design and synthesis of this compound analogs and derivatives aim to optimize its therapeutic potential by enhancing efficacy, improving selectivity, and reducing potential toxicity. A primary objective in this area of research is to develop modified compounds that retain or improve desired biological activities while minimizing adverse effects researchgate.net.
One notable derivative studied is 11β,13-dihydrothis compound. Its synthesis and subsequent evaluation have provided valuable insights into the SAR of this compound. The diminished activity of 11β,13-dihydrothis compound compared to the parent compound reinforces the critical role of the C-11-C-13 exomethylene group in mediating biological effects nih.govresearchgate.net. This reduction in activity is attributed to the loss of a Michael acceptor system upon saturation of this double bond nih.gov.
Semi-synthetic approaches have been employed in the development of sesquiterpene lactone derivatives, including those related to this compound. For instance, dimethylamino derivatives have been synthesized with the intention of improving the bioavailability of these compounds nih.govmdpi.com. Such modifications represent a strategic effort to overcome limitations of the natural compound and translate its promising in vitro activities into more effective in vivo applications.
Correlation between Chemical Structure and Selectivity/Efficacy
The chemical structure of this compound directly influences its selectivity and efficacy across various biological targets.
Antiplasmodial Activity: this compound exhibits notable in vitro antiplasmodial activity against Plasmodium falciparum, with an IC₅₀ value of 0.52 μg/ml. However, its selectivity against the parasite is relatively low, indicated by a selective index of 2.79 researchgate.net. Research efforts in analog development aim to modify the compound to reduce its cytotoxicity while retaining or improving its antiplasmodial efficacy researchgate.net.
Anticancer Activity: this compound has demonstrated significant anticancer effects, with its activity linked to its ability to induce apoptosis and inhibit proliferation in cancer cells.
In A549 human lung cancer cells, this compound showed dose-dependent anti-proliferative and apoptosis-inducing activity. The IC₅₀ values were 65.80 μM at 24 hours, 39.90 μM at 48 hours, and 25.85 μM at 72 hours. Notably, higher IC₅₀ values were observed in normal human bronchial epithelial cells (BEAS-2B), suggesting a degree of selectivity towards cancer cells nih.gov.
this compound induces reactive oxygen species (ROS)-mediated apoptosis in papillary thyroid cancer cells (TPC-1) and has shown anticancer properties against human breast and liver cancer cells rjraap.com.
It has been reported to degrade several cancer-associated proteins, including survivin, bcl-2, bcl-xL, PI3K, AKT, cyclin-D1, cyclin-E, p-JAK2, p-STAT3, cyclin-B1, and CDK1 tandfonline.com.
Studies on HepG2 liver cancer cells showed that this compound, along with vernolepin (B1683817) and vernolide (B1233872), induced apoptosis in a dose-dependent manner, correlating with G2/M phase cell cycle arrest nih.gov.
Antitrypanosomal Activity: this compound has shown potent antitrypanosomal activity.
It was identified as the most active compound against bloodstream forms of Trypanosoma brucei rhodesiense, with an IC₅₀ value of 0.16 µM and a high selectivity index of 35 nih.govresearchgate.netresearchgate.net.
Its closely related analog, 11β,13-dihydrothis compound, showed reduced activity (IC₅₀ of 1.1 µM and a selectivity index of 4.2), further emphasizing the crucial role of the C-11-C-13 exomethylene group in maintaining high potency nih.govresearchgate.net. The reduction in activity is attributed to the loss of a Michael acceptor system upon hydrogenation of this exomethylene group nih.gov.
SARS-CoV-2 Inhibition: Molecular docking studies suggest that this compound may possess inhibitory activity against SARS-CoV-2 proteases, specifically S-3CLpro and S-PLpro, indicating a potential role in antiviral strategies nih.govscispace.com.
The following table summarizes some of the key biological activities and their associated efficacy data for this compound:
| Biological Activity | IC₅₀ / Docking Score | Selectivity Index (SI) / Target | Reference |
| Antiplasmodial | 0.52 μg/ml | 2.79 (vs. Plasmodium falciparum) | researchgate.net |
| Anticancer (A549 Lung Cancer) | 25.85 μM (72h) | Higher IC₅₀ in normal cells (BEAS-2B) | nih.gov |
| Antitrypanosomal | 0.16 µM | 35 (vs. Trypanosoma brucei rhodesiense) | nih.govresearchgate.netresearchgate.net |
| Target Binding (HSP90α) | -10.78 kcal mol⁻¹ | HSP90α | tandfonline.comnih.gov |
| Target Binding (p38 MAPK) | -9.97 kcal/mol | p38 MAPK | nih.gov |
| Target Binding (SARS-CoV-2 S-3CLpro) | -8.1 kcal/mol | S-3CLpro | nih.govscispace.com |
| Target Binding (SARS-CoV-2 S-PLpro) | -5.9 kcal/mol | S-PLpro | nih.govscispace.com |
| Target Binding (Monkeypox virus 6LUT) | -1.534 | Monkeypox virus 6LUT | wjarr.com |
Pharmacokinetic and Metabolic Studies of Vernodalin in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
The ADME profile of a compound in animal models is essential for predicting its behavior in humans. Absorption refers to the process by which a compound enters the systemic circulation. For Vernodalin, in silico predictions suggest a favorable intestinal absorption, with values ranging from 75% to 100%, indicating good absorption characteristics.
Distribution describes how a compound spreads throughout the body's tissues and organs. In silico models predict this compound's volume of distribution (VD) to be 1.079. Plasma protein binding (PPB), which influences the unbound fraction of a drug available for pharmacological action, is predicted to be 59.74% for this compound. Furthermore, its ability to cross the blood-brain barrier (BBB) has been computationally assessed, with a predicted penetration value of 0.067, indicating it is permeable to the BBB.
Metabolism involves the biochemical transformation of the compound, often by enzymes, into metabolites. Excretion is the process by which the parent compound and its metabolites are eliminated from the body, typically via urine or feces. While these in silico predictions provide initial insights, detailed in vivo experimental data specifically characterizing the absorption, distribution, and excretion pathways of this compound in animal models are not extensively reported in the available literature.
Table 1: Predicted Absorption and Distribution Parameters of this compound
| Parameter | Predicted Value | Unit | Source |
| Intestinal Absorption (Range) | 75-100 | % | |
| Volume of Distribution (VD) | 1.079 | L/kg | |
| Plasma Protein Binding (PPB) | 59.74 | % | |
| BBB Penetration | 0.067 | (permeability value, permeable) |
Bioavailability and Clearance Investigations in Animal Systems
Bioavailability (F) represents the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Clearance (CL) refers to the volume of plasma from which the drug is completely removed per unit time. These parameters are crucial for determining appropriate dosing regimens and understanding the systemic exposure of a compound.
For this compound, in silico predictions indicate high oral bioavailability, with F20% (20% Oral Bioavailability) at 0.969 and F30% (30% Oral Bioavailability) at 0.972. The predicted total clearance value for this compound is 3.404. Total clearance encompasses both hepatic (liver and bile) and renal (kidney) clearance mechanisms.
Table 2: Predicted Bioavailability and Clearance Parameters of this compound
| Parameter | Predicted Value | Unit | Source |
| Oral Bioavailability (F20%) | 0.969 | (fraction) | |
| Oral Bioavailability (F30%) | 0.972 | (fraction) | |
| Total Clearance (CL) | 3.404 | mL/min/kg |
Metabolic Pathways and Metabolite Identification in Animal Models
Understanding the metabolic pathways of a compound is critical for identifying potential active or toxic metabolites and for predicting drug-drug interactions. Metabolism primarily occurs in the liver, often involving cytochrome P450 (CYP) enzymes. [4, 5, previous search]
In silico analyses predict that this compound is a substrate for cytochrome P450 enzymes CYP2D6 and CYP3A4. [4, previous search] This suggests that these enzymes are likely involved in the biotransformation of this compound within the body. However, the specific metabolites formed from this compound in preclinical animal models have not been identified or detailed in the provided research findings. Further experimental studies, such as in vivo metabolite profiling and identification using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), would be necessary to elucidate the precise metabolic pathways and characterize the structures of its metabolites in animal systems. [5, 16, 32, previous search]
Synergistic and Combination Research Involving Vernodalin
Vernodalin in Combination with Other Experimental Therapies
Research into the synergistic potential of this compound has often utilized extracts from Vernonia amygdalina alongside established chemotherapeutic drugs like cisplatin (B142131) and doxorubicin (B1662922). These studies provide foundational evidence for the compound's role in enhancing the cytotoxicity of conventional cancer therapies.
An ethyl acetate (B1210297) extract of Vernonia amygdalina was evaluated in combination with cisplatin for its effects on PANC-1 human pancreatic cancer cells. jppres.comjppres.com The combination demonstrated a synergistic effect in inhibiting cancer cell growth, which allows for the possibility of using lower concentrations of cisplatin, potentially reducing its associated toxicities. jppres.com Similarly, a dichloro-methane (DCM) extract of Vernonia amygdalina showed synergistic growth suppression when combined with doxorubicin in MCF7 and MCF7/HER2 breast cancer cell lines. researchgate.net This synergistic activity suggests that this compound-containing extracts could serve as potent co-chemotherapeutic agents. nih.gov
| Cancer Type | Cell Line | Combination Agent | Key Synergistic Finding | Source |
|---|---|---|---|---|
| Pancreatic Cancer | PANC-1 | Cisplatin | Synergistic cytotoxicity confirmed by a Combination Index (CI) value of less than 1. | jppres.comjppres.com |
| Breast Cancer | MCF7 and MCF7/HER2 | Doxorubicin | Synergistic growth suppression with a CI value of less than 0.3. | researchgate.net |
Synergistic Interactions with Other Natural Compounds
While research specifically investigating isolated this compound in combination with other natural compounds is not extensively documented, studies on plant extracts containing this compound suggest a potential for such synergistic interactions. The combination of natural products is a promising strategy in cancer therapy, as different compounds can target various signaling pathways involved in cancer progression. nih.govnih.gov
One study explored the in-vitro anticancer properties of Vernonia amygdalina extracts combined with lime juice (Citrus aurantifolia) extract. The results indicated a significant synergistic effect of the phytochemicals from both plant sources, demonstrating enhanced dose-dependent cytotoxicity against Jurkat (leukemia), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines. This suggests that the compounds within Vernonia amygdalina, including this compound, can interact synergistically with bioactive compounds from other natural sources.
Mechanistic Basis of Synergistic Effects of this compound
The synergistic effects observed when combining this compound-containing extracts with chemotherapeutic agents are rooted in their impact on key cellular pathways that regulate cell survival, proliferation, and death.
In the combination of a Vernonia amygdalina extract and cisplatin on pancreatic cancer cells, the synergistic anticancer activity was achieved through the induction of apoptosis and cell cycle arrest. jppres.comjppres.com Mechanistically, this combination inhibited the PI3K/mTOR signaling pathway, a critical pathway for cell growth and survival. jppres.com The treatment also led to the inhibition of the anti-apoptotic protein Bcl-2 and the cell cycle protein Cyclin D1, while inducing the expression of the tumor suppressor protein p53. jppres.com
For the combination with doxorubicin in breast cancer cells, the synergistic action was attributed to the modulation of the cell cycle and the induction of apoptosis. researchgate.net
| Combination | Cell Line | Observed Cellular Effect | Molecular Mechanism | Source |
|---|---|---|---|---|
| Vernonia amygdalina Extract + Cisplatin | PANC-1 | Induction of apoptosis and cell cycle arrest at G1 phase. | Inhibition of PI3K and mTOR expression; inhibition of Bcl-2 and Cyclin D1; induction of p53. | jppres.comjppres.com |
| Vernonia amygdalina Extract + Doxorubicin | MCF7, MCF7/HER2 | Cell cycle modulation and apoptosis induction. | Modulation of apoptosis-related pathways. | researchgate.net |
Future Perspectives and Research Directions for Vernodalin
Elucidation of Unexplored Mechanisms of Action for Vernodalin
Current research indicates that this compound exerts its anticancer effects through various molecular pathways, including the downregulation of cancer promoter proteins and the induction of apoptosis researchgate.net. It has been shown to degrade proteins associated with cancer, such as survivin, Bcl-2, Bcl-xL, PI3K, AKT, cyclin-D1, and cyclin-E in breast cancer cell lines, and p-JAK2, p-STAT3, cyclin-B1, CDK1, and survivin in lung cancer cell lines researchgate.net. In liver cancer models, this compound inhibits PI3K and AKT pathways researchgate.netciteab.comnih.gov. Furthermore, it suppresses tumor proliferation and enhances apoptosis in gastric cancer cells by attenuating the FAK/PI3K/AKT/mTOR and MAPKs signaling pathways (including p-JNK, p-p38MAPK, and p-ERK) fishersci.cafishersci.ca. This compound also reduces the expression of matrix metalloproteinases (MMP-2, MMP-9) and urokinase-type plasminogen activator (uPA), while increasing tissue inhibitors of metalloproteinases (TIMP-1, TIMP-2) fishersci.cafishersci.ca. In human colon cancer cells, this compound induces apoptosis via the activation of the reactive oxygen species (ROS)/JNK pathway citeab.com. Its cytotoxicity in breast cancer is mediated through the activation of Forkhead Box Transcription Factor (FOXO3a), leading to G0/G1 phase cell cycle arrest wikidata.orgnih.govnih.govresearchgate.net. Additionally, it triggers ROS-mediated apoptosis in human papillary thyroid cancer cells by suppressing the MAPKs signaling pathway researchgate.net.
Despite these findings, the precise and comprehensive mechanisms underpinning this compound's anticancer effects are not fully elucidated researchgate.net. Future research should focus on:
Validating computational predictions: In silico studies have predicted Heat Shock Protein 90 alpha (HSP90α) as a preferable target protein for this compound researchgate.net. Further laboratory in vitro and in vivo studies are crucial to experimentally confirm these computational findings researchgate.net.
Deeper mechanistic insights into anti-metastasis: While this compound demonstrates anti-metastatic effects, a more profound understanding of the molecular mechanisms driving this action is needed, particularly concerning its impact on cell adhesion and invasion fishersci.ca.
Elucidating selective targeting: Research is required to identify the detailed mechanisms and signaling pathways through which this compound selectively targets cancer cells while minimizing effects on healthy cells researchgate.net.
Role of FOXOs in cancer and autophagy: Further mechanistic studies are necessary to clarify the roles of FOXO proteins as tumor suppressors or regulators of autophagy in various cancer types, both in vitro and in vivo nih.gov.
Development of Advanced Delivery Systems for Preclinical Applications of this compound
The development of advanced delivery systems is critical for enhancing the preclinical application of this compound, improving its bioavailability, stability, and targeted delivery to diseased sites. While specific advanced delivery systems for this compound are still in nascent stages of research, insights can be drawn from general advancements in natural product delivery.
Future directions in this area include:
Nanoparticle and Liposomal Formulations: Exploring the encapsulation of this compound within nanoparticles, liposomes, or other nanocarriers could significantly improve its solubility, stability, and targeted delivery to cancer cells, potentially reducing off-target effects and enhancing therapeutic efficacy guidetopharmacology.orgnih.govdaneshyari.com. This approach has shown promise for other therapeutic compounds nih.govdaneshyari.com.
Targeted Delivery Strategies: Investigating strategies for targeted delivery, such as conjugating this compound to specific ligands or antibodies that recognize cancer cell surface markers, could increase its accumulation in tumor tissues and reduce systemic exposure. Research into intestinal-targeted delivery systems, as explored for other bioactive macromolecules by researchers associated with this compound studies, could also be beneficial for oral administration nih.govwikipedia.org.
Identification of Novel Biosynthetic Pathways and Metabolic Engineering Strategies for this compound
This compound is a sesquiterpene lactone naturally found in various medicinal plants, including Vernonia amygdalina, Centratherum anthelminticum, Gymnanthemum amygdalinum, Vernonia colorata, and Vernonia extensa wikipedia.orguni-freiburg.descirp.orgfishersci.cathegoodscentscompany.comnih.gov. Understanding its biosynthetic pathway is crucial for sustainable and efficient production.
Future research should focus on:
Enzymatic Pathway Elucidation: Detailed studies are needed to identify the specific enzymes, genes, and intermediates involved in the biosynthesis of this compound within its natural producers. This could involve gene sequencing, enzyme assays, and precursor feeding experiments.
Metabolic Engineering for Enhanced Production: Once the biosynthetic pathway is fully understood, metabolic engineering strategies can be employed to enhance this compound production. This could involve overexpression of key enzymes, blocking competing pathways, or introducing the entire pathway into heterologous hosts (e.g., yeast, bacteria, or other plant systems) for scalable and cost-effective production.
CRISPR/Cas-based gene editing: Utilizing advanced gene-editing tools like CRISPR/Cas systems to precisely modify the genomes of this compound-producing plants to optimize its yield or even introduce its production into other plant species.
Exploration of New Pharmacological Activities of this compound in Preclinical Models
While this compound is predominantly recognized for its anticancer properties against a range of cancers including breast, lung, liver, gastric, colon, and papillary thyroid cancer researchgate.netciteab.comnih.govfishersci.cafishersci.caciteab.comwikidata.orgnih.govresearchgate.netresearchgate.netnih.gov, its presence in traditional medicinal plants suggests a broader spectrum of biological activities.
Future investigations should explore:
Confirmation of Traditional Uses: Rigorous preclinical studies are needed to validate and characterize other reported activities, such as its antioxidant and anti-inflammatory properties citeab.comresearchgate.netscirp.org.
Antimalarial and Antiparasitic Efficacy: Given that Vernonia amygdalina, a source of this compound, is traditionally used for malaria, and this compound has shown in vitro activity against Schistosoma japonicum, further preclinical studies are warranted to fully assess its antimalarial and broader antiparasitic potential against various strains and life stages of parasites guidetopharmacology.orgfishersci.cauni.lunih.govidrblab.netfishersci.caauctoresonline.orgguidetomalariapharmacology.org.
Antiviral Potential: Preliminary evidence suggests antiviral activity from Centratherum anthelminticum extracts containing this compound citeab.commims.com. Comprehensive preclinical studies are needed to identify specific antiviral targets and evaluate its efficacy against a wider range of viruses.
Neuroprotective and Immunomodulatory Effects: Exploring potential neuroprotective or immunomodulatory activities, given its reported anti-inflammatory properties, could open new therapeutic avenues.
Combination Therapies: Investigating this compound in combination with existing chemotherapeutic agents or other natural compounds in preclinical models to identify synergistic effects and overcome drug resistance.
Application of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research
The application of high-throughput omics technologies offers a powerful approach to comprehensively understand this compound's biological impact at the molecular level. Proteomics and metabolomics have already proven valuable in related research, identifying biomarkers and elucidating mechanisms of action guidetopharmacology.org.
Future research should integrate these technologies:
Comprehensive Proteomic Profiling: Conducting in-depth proteomic studies on cells or animal models treated with this compound to identify all differentially expressed proteins and post-translational modifications. This will provide a global view of protein targets and pathways modulated by the compound scirp.orglabsolu.ca.
Metabolomic Fingerprinting and Profiling: Utilizing metabolomics to identify and quantify the complete set of small-molecule metabolites affected by this compound treatment. This can reveal metabolic perturbations, identify biomarkers of response, and provide insights into its systemic effects and potential side activities guidetopharmacology.org.
Transcriptomics for Gene Expression Analysis: Complementing proteomic and metabolomic data with transcriptomic analysis (RNA sequencing) to understand changes in gene expression patterns induced by this compound. This multi-omics approach will allow for a holistic understanding of its effects from gene transcription to protein function and metabolic output.
Systems Biology Approaches: Integrating data from genomics, transcriptomics, proteomics, and metabolomics using computational systems biology approaches. This will enable the construction of comprehensive networks and models to predict and understand the complex interplay of biological processes influenced by this compound, leading to the identification of novel targets and more effective therapeutic strategies.
Q & A
Q. What molecular mechanisms underlie Vernodalin-induced apoptosis in cancer cells?
this compound triggers apoptosis via caspase-dependent pathways, with demonstrated activation of caspase-3/7, -8, and -9 in breast cancer cells (MCF-7, MDA-MB-231). Key steps include ROS generation, mitochondrial membrane depolarization, and cytochrome c release . Methodologically, luminescence assays and siRNA silencing (e.g., FOXO3a) are critical for pathway validation .
Q. How do researchers assess this compound’s cytotoxicity and selectivity in preclinical models?
Standardized assays include:
- Cell viability : MTT/XTT assays (dose-response curves, IC50 calculations).
- Selectivity : Comparative toxicity in non-cancerous cell lines (e.g., HEK-293).
- In vivo validation : Rat mammary tumor models (LA7 cells) with histopathological analysis . Toxicity screening tools like Protox II highlight AMES mutagenicity risks, necessitating careful interpretation of safety profiles .
Q. What experimental models are optimal for studying this compound’s immunomodulatory effects?
Preclinical models include:
- Atopic dermatitis : Mouse models with Vernonia amygdalina extracts .
- Anti-allergy assays : IgE inhibition studies and T-regulatory cell modulation . Key parameters: Dose standardization, longitudinal cytokine profiling (IL-4, IL-13), and flow cytometry for immune cell subsets.
Advanced Research Questions
Q. How can contradictory data on this compound’s cytotoxicity across studies be resolved?
Contradictions often arise from:
- Cell line variability : Differential ROS sensitivity (e.g., MDA-MB-231 vs. MCF-7) .
- Assay limitations : Dye interference (e.g., DHE for ROS) or caspase inhibitor specificity . Resolution strategies :
- Systematic reviews with meta-analysis (PRISMA guidelines).
- Cross-laboratory replication using harmonized protocols (e.g., ATCC-certified cell lines) .
Q. What methodological challenges arise when linking this compound’s ethnomedical claims to molecular targets?
Challenges include:
- Target identification : FOXO3a/PI3K-Akt pathway validation requires ChIP-seq and phospho-specific antibodies .
- Ethnopharmacological bias : Overreliance on crude extracts vs. isolated compounds . Solutions :
- In-silico docking : Tools like AutoDock Vina for predicting this compound-kinase interactions (e.g., EGFR) .
- Dose-response alignment : Matching traditional preparation concentrations with in vitro IC50 values .
Q. How can researchers optimize experimental conditions for studying this compound’s ROS-mediated effects?
Critical factors:
- Timeframe : ROS peaks at 12 hours in breast cancer models; delayed measurement risks false negatives .
- Controls : Antioxidants (e.g., NAC) to confirm ROS-specific apoptosis .
- Assay selection : DHE staining paired with HCS imaging for quantitative nuclear ROS .
Methodological Guidance
Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?
- Non-linear regression : Four-parameter logistic models for IC50/EC50 calculations.
- Error analysis : Propagation of uncertainty in ROS measurements (e.g., ±1.2% SEM in MCF-7) .
- Multivariate analysis : PCA to disentangle caspase activation from mitochondrial effects .
How should researchers formulate questions about this compound’s ethnomedical synergy with other compounds?
Apply PICO framework :
- Population : Cancer cell lines vs. primary cells.
- Intervention : this compound + adjuvants (e.g., curcumin).
- Comparison : Monotherapy vs. combination indices (e.g., Chou-Talalay method).
- Outcome : Synergistic apoptosis (e.g., CI < 1) .
Data Interpretation & Reporting
Q. What criteria ensure rigorous reporting of this compound’s in vivo efficacy?
Follow ARRIVE 2.0 guidelines :
- Sample size justification : Power analysis (e.g., α = 0.05, β = 0.2).
- Blinding : Randomization of treatment groups to reduce bias.
- Limitations : Address species-specific pharmacokinetics (e.g., rat vs. human CYP450 metabolism) .
Q. How can researchers mitigate AMES toxicity concerns while advancing this compound toward clinical trials?
Strategies include:
- Structural analogs : Modify sesquiterpene lactone regions to reduce mutagenicity .
- In vivo genotoxicity assays : Comet assay (single-cell gel electrophoresis) for DNA damage assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
